Meiqx
Overview
Description
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, commonly known as MeIQx, is a heterocyclic aromatic amine. It is primarily formed during the high-temperature cooking of meat and fish. This compound is one of the most abundant heterocyclic aromatic amines found in cooked foods and is considered a potential human carcinogen due to its mutagenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
MeIQx can be synthesized through the Maillard reaction, which involves the reaction of amino acids with reducing sugars. This reaction typically occurs at high temperatures, such as those used in cooking meat. The specific synthetic route for this compound involves the reaction of creatinine with amino acids and sugars under pyrolytic conditions .
Industrial Production Methods
Industrial production of this compound is not common due to its carcinogenic nature. it can be produced in laboratory settings for research purposes. The production involves controlled pyrolysis of creatinine and amino acids, followed by purification using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
MeIQx undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, particularly CYP1A2, are commonly involved in the oxidation of this compound.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles such as thiols and amines can react with this compound under appropriate conditions.
Major Products Formed
Oxidation: The primary products of this compound oxidation are N-hydroxy-MeIQx and other hydroxylated derivatives.
Reduction: Reduced forms of this compound are less common and typically involve the addition of hydrogen atoms.
Substitution: Substituted derivatives of this compound, such as those formed with thiols, can be produced.
Scientific Research Applications
MeIQx has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the formation and mitigation of heterocyclic aromatic amines in cooked foods.
Biology: Research on this compound focuses on its mutagenic and carcinogenic properties, particularly its ability to form DNA adducts.
Medicine: Studies on this compound contribute to understanding the mechanisms of carcinogenesis and the development of cancer prevention strategies.
Mechanism of Action
MeIQx exerts its effects primarily through the formation of DNA adducts. Upon ingestion, this compound is metabolized by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-MeIQx. This intermediate can undergo further activation by N-acetyltransferase to form reactive species that bind to DNA, leading to mutations and potential carcinogenesis . The molecular targets of this compound include guanine bases in DNA, where it forms adducts at the C8 position .
Comparison with Similar Compounds
MeIQx is part of a group of heterocyclic aromatic amines that includes:
- 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
- 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ)
- 2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (Dithis compound)
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
Compared to these compounds, this compound is unique due to its higher abundance in cooked foods and its potent mutagenic properties. While all these compounds share similar pathways of formation and metabolic activation, this compound is particularly notable for its strong association with DNA adduct formation and carcinogenesis .
Biological Activity
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic amine (HCA) primarily formed during the cooking of meat at high temperatures. It is recognized for its potent mutagenic and carcinogenic properties, making it a significant subject of research in toxicology and cancer studies. This article reviews the biological activity of this compound, focusing on its mutagenicity, carcinogenicity, metabolic activation pathways, and relevant case studies.
Mutagenicity and Carcinogenicity
This compound has been shown to induce mutations in various biological systems. For instance, it has been reported to cause SOS repair and mutations in bacterial models such as Salmonella typhimurium . The mutagenic potential of this compound is significantly enhanced in the presence of metabolic activation systems, indicating that its ultimate mutagenic form is derived from N-hydroxy derivatives .
Table 1: Summary of Mutagenic Effects of this compound
Test System | Result | Reference |
---|---|---|
Salmonella typhimurium TA98 | Mutagenic (with S9) | Nagao et al., 1983 |
PRB, SOS repair test | Positive | Nakamura et al., 1987 |
PRB, umu expression | Positive | Shimada et al., 1989 |
This compound has also been associated with tumorigenesis in animal models. Studies have demonstrated that administration of this compound to mice resulted in the development of lung tumors, including adenomas and carcinomas . The incidence of these tumors was significantly higher in treated groups compared to controls, confirming the compound's carcinogenic potential .
Metabolic Activation
The metabolic activation of this compound primarily involves cytochrome P450 enzymes. Notably, CYP1A2 has been identified as a key enzyme responsible for converting this compound into its active forms . This N-hydroxylation process is critical for its mutagenic activity, as it leads to the formation of DNA adducts that can initiate carcinogenesis.
Table 2: Metabolic Pathways of this compound
Enzyme | Reaction Type | Product |
---|---|---|
CYP1A2 | N-Hydroxylation | N-Hydroxy-MeIQx |
NAT2 | O-Acetylation | Acetylated DNA adducts |
Research indicates that variations in metabolic enzymes can influence individual susceptibility to this compound-related cancers. For example, individuals with rapid NAT2 acetylator phenotypes exhibit higher levels of DNA adducts and increased cancer risk .
Case Studies
Several case studies have highlighted the biological effects of this compound on different organisms:
- Lung Tumorigenesis in Mice : In a controlled study, mice treated with this compound developed lung proliferative lesions at significantly higher rates than untreated controls. The study noted distinct histological changes consistent with tumor development .
- DNA Adduct Formation : Another study focused on the formation of DNA adducts in rat liver cells exposed to this compound. Results indicated a direct correlation between the levels of DNA adducts and mutagenesis, supporting the hypothesis that this compound's carcinogenic effects are mediated through DNA damage .
- Human Exposure Studies : Epidemiological studies have linked dietary intake of HCAs like this compound with increased cancer risk in humans. Notably, individuals consuming well-done meats showed elevated urinary levels of this compound metabolites .
Properties
IUPAC Name |
3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCCCQNKIYNAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020801 | |
Record name | MeIQx | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Toronto Research Chemicals MSDS], Solid | |
Record name | MeIQx | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20130 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000002 [mmHg] | |
Record name | MeIQx | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20130 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
77500-04-0 | |
Record name | MeIQx | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77500-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methyl-IQX | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077500040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MeIQx | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MeIQx | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MEIQX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GYH6416ZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7767 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
295 - 300 °C | |
Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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